molecular formula C6H10Na4O12P2 B12402916 Fosfructose-6-13C (sodium)

Fosfructose-6-13C (sodium)

Cat. No.: B12402916
M. Wt: 429.04 g/mol
InChI Key: MVVGIYXOFMNDCF-JVKUUDOESA-J
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Description

Fosfructose-6-¹³C (sodium) is a sodium salt of fructose-6-phosphate (F6P) isotopically labeled with carbon-13 at the 6th position of the fructose moiety. Its molecular formula is C₆H₁₂O₉P·2Na·H₂O (CAS: HY-106950CS3) . This compound is widely used in metabolic tracer studies, particularly in ¹³C-based nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses, to investigate glycolysis, gluconeogenesis, and the pentose phosphate pathway . The ¹³C label enables precise tracking of carbon flux in biochemical systems, making it critical for elucidating metabolic dysregulation in diseases like cancer and diabetes.

Properties

Molecular Formula

C6H10Na4O12P2

Molecular Weight

429.04 g/mol

IUPAC Name

tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxy(113C)hexyl] phosphate

InChI

InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1/i1+1;;;;

InChI Key

MVVGIYXOFMNDCF-JVKUUDOESA-J

Isomeric SMILES

C(C(=O)[C@H]([C@@H]([C@@H]([13CH2]OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Fosfructose-6-13C (sodium) is synthesized by incorporating carbon-13 into the fosfructose molecule. The synthesis involves the use of stable heavy isotopes of carbon, which are incorporated into the molecule through various chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of isotopically labeled precursors and controlled reaction environments to ensure the incorporation of carbon-13 .

Industrial Production Methods

Industrial production of fosfructose-6-13C (sodium) involves large-scale synthesis using isotopically labeled carbon sources. The process typically includes the use of advanced chemical synthesis techniques and purification methods to obtain high-purity fosfructose-6-13C (sodium). The production process is carefully monitored to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Fosfructose-6-13C (sodium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.

    Reduction: Reduction reactions can convert fosfructose-6-13C (sodium) into other derivatives.

    Substitution: Substitution reactions can replace specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of fosfructose-6-13C (sodium) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from the reactions of fosfructose-6-13C (sodium) depend on the specific reaction type and conditions. For example, oxidation reactions may produce different phosphorylated derivatives, while reduction reactions may yield simpler sugar molecules .

Scientific Research Applications

Fosfructose-6-13C (sodium) has a wide range of scientific research applications, including:

Mechanism of Action

Fosfructose-6-13C (sodium) exerts its effects by stimulating anaerobic glycolysis, a metabolic pathway that generates adenosine triphosphate under ischemic conditions. This process helps improve cellular energy production and protect cells from damage. The molecular targets and pathways involved include key enzymes in the glycolytic pathway, such as phosphofructokinase and aldolase .

Comparison with Similar Compounds

Structural Analogs: Fosfructose-2-¹³C (Sodium)

Key Differences :

  • Labeling Position : Fosfructose-2-¹³C (sodium) (HY-106950CS1) carries the ¹³C isotope at the 2nd carbon position instead of the 6th .
  • Metabolic Tracing Utility :
    • The 6th carbon is involved in downstream glycolysis (e.g., conversion to fructose-1,6-bisphosphate), while the 2nd carbon is critical in the pentose phosphate pathway.
    • Studies using Fosfructose-6-¹³C are better suited for analyzing glycolytic flux, whereas Fosfructose-2-¹³C is preferred for tracing oxidative stress responses via NADPH production .

Table 1: Structural and Functional Comparison

Property Fosfructose-6-¹³C (Sodium) Fosfructose-2-¹³C (Sodium)
CAS Number HY-106950CS3 HY-106950CS1
¹³C Position C6 C2
Primary Application Glycolysis, gluconeogenesis Pentose phosphate pathway
Metabolic Pathway Focus Lower glycolysis Oxidative branch

Non-Isotopic Analog: Fructose 6-Phosphate Disodium Salt

Key Differences :

  • Isotopic Labeling : The unlabeled form (CAS: 26177-86-6) lacks ¹³C, making it unsuitable for tracer studies but ideal for general enzymatic assays .
  • Research Applications :
    • Used in enzyme kinetics studies (e.g., phosphofructokinase-1 activity).
    • Acts as a substrate for sucrose phosphorylase enzymes in glycoside hydrolase family GH13_18, which exhibit specificity for phosphorylated sugars .

Table 2: Isotopic vs. Non-Isotopic F6P

Property Fosfructose-6-¹³C (Sodium) Fructose 6-Phosphate Disodium Salt
Isotope ¹³C-labeled Unlabeled
CAS Number HY-106950CS3 26177-86-6
Key Use Metabolic tracing Enzyme kinetics, substrate assays
Detection Method NMR/MS Spectrophotometry, HPLC

Functional Analog: Sucrose-6-Phosphate

Key Differences :

  • Structure: Sucrose-6-phosphate (CID644101) is a disaccharide (glucose-fructose derivative) phosphorylated at the 6th position of glucose, unlike Fosfructose-6-¹³C, which is a monosaccharide .
  • Enzyme Specificity: Sucrose-6-phosphate is processed by sucrose 6F-phosphate phosphorylase, a promiscuous enzyme in GH13_18 subfamily, which can also act on F6P in engineered variants .

Table 3: Monosaccharide vs. Disaccharide Derivatives

Property Fosfructose-6-¹³C (Sodium) Sucrose-6-Phosphate
Sugar Type Monosaccharide (fructose) Disaccharide (glucose-fructose)
Phosphorylation Site Fructose C6 Glucose C6
Enzyme Targets Phosphohexose isomerase Sucrose phosphorylase
Metabolic Role Glycolysis intermediate Sucrose metabolism

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Fosfructose-6-¹³C (sodium) with high isotopic purity?

  • Methodological Answer : Synthesis typically involves enzymatic phosphorylation of fructose-6-phosphate using ATP or hexokinase, followed by isotopic labeling with ¹³C at the C6 position. Purification via ion-exchange chromatography or HPLC is critical to isolate the sodium salt form. Ensure isotopic enrichment validation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Refer to protocols in peer-reviewed journals for enzyme-specific reaction conditions and buffer optimization .

Q. Which analytical techniques are most reliable for characterizing Fosfructose-6-¹³C (sodium) in metabolic studies?

  • Methodological Answer :

  • NMR Spectroscopy : ¹³C NMR is essential for confirming isotopic incorporation at the C6 position. Use deuterated solvents (e.g., D₂O) and reference standards for peak assignment .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS quantifies isotopic purity (>99%) and detects impurities.
  • Enzymatic Assays : Couple with spectrophotometric methods (e.g., NADH/NAD⁺ detection) to verify biochemical activity .

Advanced Research Questions

Q. How should researchers design metabolic flux analysis (MFA) experiments using Fosfructose-6-¹³C (sodium) to trace glycolytic pathways?

  • Methodological Answer :

  • Tracer Introduction : Administer Fosfructose-6-¹³C (sodium) to cell cultures or in vitro systems under controlled nutrient conditions. Optimize time-course sampling to capture dynamic labeling patterns.
  • Data Acquisition : Use ¹³C-MFA computational models (e.g., INCA, OpenFlux) to integrate MS or NMR data. Validate with parallel experiments using unlabeled controls .
  • Troubleshooting : Address isotopic dilution effects by adjusting tracer concentrations or using perfusion systems to maintain steady-state conditions .

Q. What strategies resolve contradictions in isotopic enrichment measurements between laboratories?

  • Methodological Answer :

  • Cross-Validation : Compare results across multiple techniques (e.g., NMR vs. MS) and replicate experiments under identical conditions.
  • Standardized Protocols : Adopt community guidelines for sample preparation (e.g., quenching methods, extraction buffers) to minimize variability .
  • Statistical Models : Apply Bayesian inference or Monte Carlo simulations to quantify measurement uncertainty and identify systematic errors .

Q. How can researchers optimize the use of Fosfructose-6-¹³C (sodium) in in vivo studies to minimize isotopic interference?

  • Methodological Answer :

  • Dose Optimization : Conduct pilot studies to determine the minimal effective dose that avoids perturbing endogenous metabolism.
  • Tissue-Specific Analysis : Use targeted extraction protocols (e.g., freeze-clamping for liver vs. muscle tissues) to preserve metabolite integrity.
  • Data Normalization : Correct for natural abundance ¹³C using background samples from untreated controls .

Methodological Resources

  • Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Biological Chemistry, Analytical Chemistry) for synthesis and MFA protocols. Avoid non-peer-reviewed platforms like .
  • Safety and Handling : Follow Sigma-Aldrich’s guidelines for hygroscopic compound storage (desiccated, -20°C) and toxicity precautions .

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